

An In-depth Technical Guide to p-Hydroxybenzylmethamphetamine

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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

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Introduction: Defining p-Hydroxybenzylmethamphetamine

p-Hydroxybenzylmethamphetamine, systematically known as 4-((methylamino)methyl)phenol, is a secondary amine and a phenol derivative. Its unique structure, featuring a reactive phenolic hydroxyl group and a secondary benzylic amine, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol via reductive amination, in-depth analytical characterization, and essential safety information.

It is critical to distinguish 4-((methylamino)methyl)phenol from its isomers and related compounds, such as N-methyl-p-aminophenol (Metol), an isomer used in photographic developers^[1], and Hordenine (N,N-dimethyltyramine), a well-known alkaloid. The precise connectivity of the methylamino and hydroxyphenyl groups in 4-((methylamino)methyl)phenol dictates its distinct chemical reactivity and physical properties.

Core Chemical Information

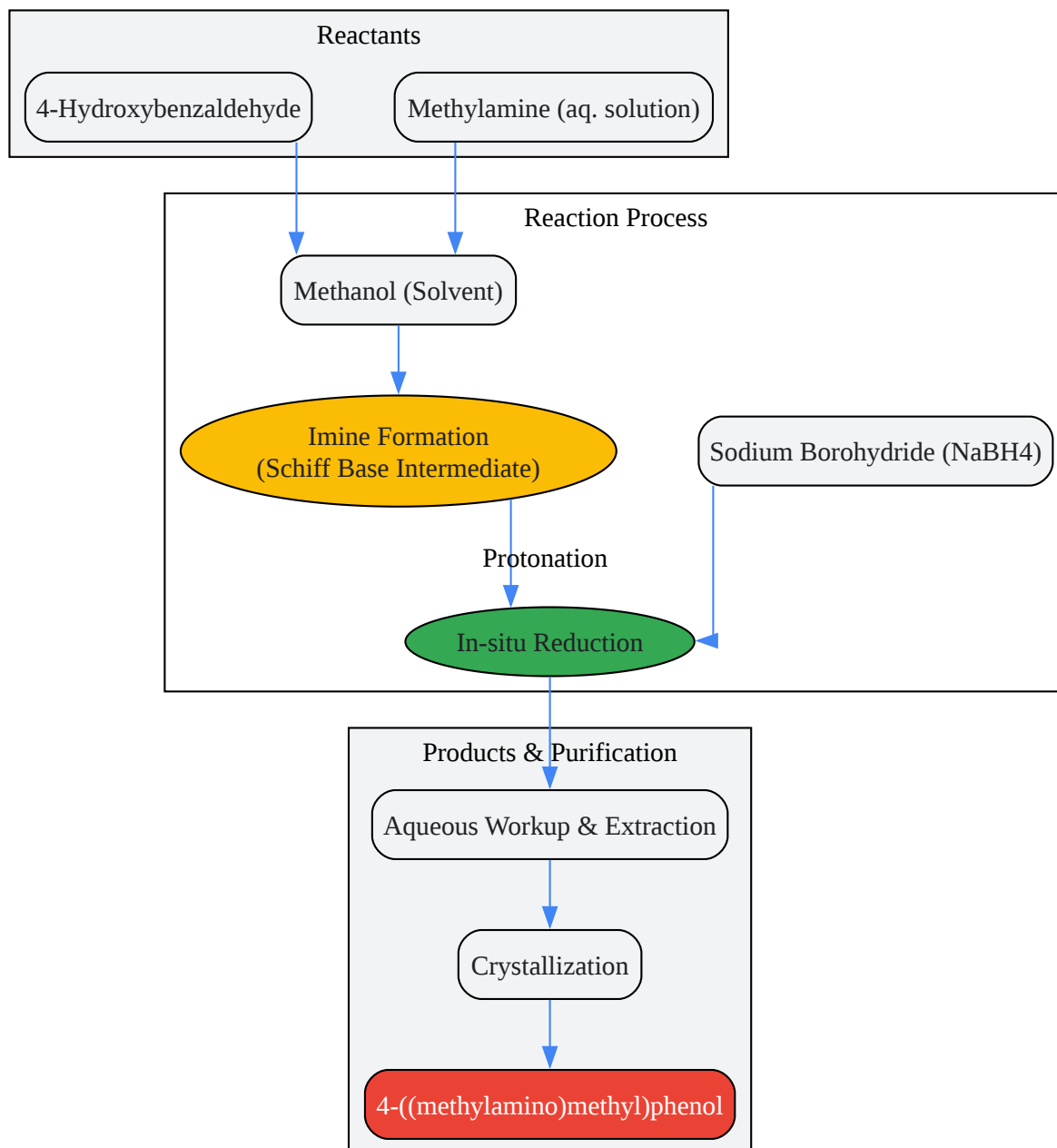
A summary of the key identification and physical properties for 4-((methylamino)methyl)phenol is presented below.

Property	Value	Reference(s)
IUPAC Name	4-((methylamino)methyl)phenol	[2]
CAS Number	78507-19-4	[2][3][4]
Molecular Formula	C ₈ H ₁₁ NO	[2][4]
Molecular Weight	137.18 g/mol	[2][4]
Appearance	White or yellowish crystalline solid	[4]
Melting Point	181-182 °C	[4]
Boiling Point	243 °C	[4]
Density	1.059 g/cm ³	[4]
pKa	9.41 ± 0.15 (Predicted)	[4]
Solubility	Soluble in water and ethanol	[4]

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing 4-((methylamino)methyl)phenol is the reductive amination of 4-hydroxybenzaldehyde with methylamine.[5][6] This one-pot reaction proceeds through the formation of an intermediate imine (Schiff base), which is then reduced in situ to the target secondary amine.[7] The choice of reducing agent is critical; it must be selective enough to reduce the imine bond without significantly reducing the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and efficient choice for this transformation, provided the reaction conditions are controlled to allow for imine formation prior to reduction.[5][8]

The causality behind this choice rests on the relative reactivity of the functional groups. The imine, or more accurately the protonated iminium ion, is more electrophilic and thus more susceptible to reduction by a mild hydride agent like NaBH₄ than the starting aldehyde.[5] Performing the reaction in a protic solvent like methanol facilitates both the dissolution of reagents and the protonation of the imine intermediate, accelerating the reduction step.[9]



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Caption: Synthesis workflow for 4-((methylamino)methyl)phenol.

Detailed Experimental Protocol

This protocol describes a robust, lab-scale synthesis of 4-((methylamino)methyl)phenol.

Materials & Reagents:

- 4-Hydroxybenzaldehyde
- Methylamine (40% solution in water)
- Sodium Borohydride (NaBH_4)
- Methanol (MeOH)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hydrochloric Acid (1M HCl)
- Sodium Bicarbonate (saturated aqueous solution)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 5-10 mL per gram of aldehyde). Cool the flask to 0 °C in an ice bath.
- **Imine Formation:** To the stirred solution, slowly add an aqueous solution of methylamine (40%, 1.5-2.0 eq). Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the imine intermediate. The progress can be monitored by TLC.
- **Reduction:** Re-cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water or methanol. Add the NaBH_4 solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
Causality Note: The exothermic nature of the hydride reduction necessitates slow, controlled

addition to prevent overheating and potential side reactions, such as the reduction of the starting aldehyde.

- **Quenching & Workup:** After the addition is complete, allow the reaction to stir at room temperature for another 2-3 hours or until TLC analysis indicates the consumption of the imine intermediate. Carefully quench the reaction by the slow addition of 1M HCl to neutralize excess NaBH₄ and adjust the pH to ~7-8.
- **Extraction:** Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
- **Purification:** Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-((methylamino)methyl)phenol.^[4]

Analytical Characterization: A Spectroscopic Profile

Definitive structural confirmation of 4-((methylamino)methyl)phenol relies on a combination of spectroscopic techniques. While a complete public dataset is not available, an expert analysis of the structure allows for a reliable prediction of its spectral characteristics.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides unambiguous information about the electronic environment of hydrogen atoms.

- **Aromatic Protons (δ 6.8-7.2 ppm):** The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating -OH group (H_a) will be shielded and appear upfield (approx. δ 6.8 ppm, d, J ≈ 8.5 Hz), while the protons ortho to the -CH₂- group (H_b) will be slightly deshielded and appear further downfield (approx. δ 7.1 ppm, d, J ≈ 8.5 Hz).

- **Benzylic Protons ($\delta \sim 3.7$ ppm):** The two methylene protons ($-\text{CH}_2-$) are chemically equivalent and will appear as a singlet (s). Their position is downfield due to the proximity of the aromatic ring and the nitrogen atom.
- **N-Methyl Protons ($\delta \sim 2.4$ ppm):** The three protons of the methyl group ($-\text{CH}_3$) attached to the nitrogen will appear as a singlet (s).
- **Amine & Phenol Protons (δ variable):** The N-H and O-H protons are exchangeable and will typically appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The phenolic proton (O-H) may appear between δ 4.5-8.0 ppm, while the amine proton (N-H) is often found between δ 1.5-3.0 ppm.

Caption: Structure and predicted ^1H NMR assignments.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

- **O-H Stretch ($3200\text{-}3600\text{ cm}^{-1}$):** A strong, broad absorption band characteristic of the phenolic hydroxyl group, with broadening due to hydrogen bonding.
- **N-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$):** A moderate, sharp peak corresponding to the stretching vibration of the secondary amine N-H bond. This may sometimes be obscured by the broad O-H band.
- **C-H Stretches ($2800\text{-}3100\text{ cm}^{-1}$):** Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the $-\text{CH}_2-$ and $-\text{CH}_3$ groups) will appear just below 3000 cm^{-1} .
- **C=C Aromatic Stretch ($1500\text{-}1615\text{ cm}^{-1}$):** Two or more sharp, moderate-to-strong bands indicating the presence of the benzene ring.
- **C-O Stretch ($1200\text{-}1260\text{ cm}^{-1}$):** A strong band corresponding to the stretching of the aryl C-O bond of the phenol.
- **C-N Stretch ($1020\text{-}1250\text{ cm}^{-1}$):** A weak to moderate absorption for the C-N bond stretch.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion (M^+):** The molecular ion peak would be observed at an m/z of 137, corresponding to the molecular weight of $C_8H_{11}NO$.
- **Major Fragmentation:** The most prominent fragmentation pathway is typically the benzylic cleavage, which is the breaking of the bond between the benzylic carbon and the nitrogen atom. This would result in two major fragments:
 - A fragment at m/z 107, corresponding to the stable hydroxybenzyl cation $[HO-C_6H_4-CH_2]^+$. This is often the base peak due to the resonance stabilization of the cation.
 - A fragment at m/z 30, corresponding to the $[CH_3-NH]^+$ radical cation or related species.

Applications in Research and Development

As a functionalized benzylamine, 4-((methylamino)methyl)phenol serves as a versatile building block in organic synthesis.^[4] Its bifunctional nature—a nucleophilic secondary amine and a phenolic hydroxyl group that can be alkylated, acylated, or used in coupling reactions—allows for the construction of a wide array of more complex molecular architectures.

Potential applications include:

- **Pharmaceutical Synthesis:** As a scaffold or intermediate for the synthesis of novel drug candidates. The phenethylamine motif is common in biologically active compounds.
- **Polymer Chemistry:** Can be used in the synthesis of specialty polymers and resins.^[4]
- **Ligand Synthesis:** The amine functionality allows for its use in the development of ligands for coordination chemistry.

Safety and Handling

No specific safety data sheet (SDS) is widely available for 4-((methylamino)methyl)phenol. Therefore, safety precautions must be based on data from closely related structural analogues,

such as 4-(aminomethyl)phenol.[10][11] The compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

- Hazard Classifications (Inferred): Likely causes skin and serious eye irritation. May cause respiratory irritation.[10]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[4][10]
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]
- Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[4]
- In case of Exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off immediately with plenty of soap and water.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

This guide is intended for use by trained professionals and does not replace a formal risk assessment for any specific laboratory procedure.

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